molecular formula C14H24N6O2 B6973031 [(2R)-1-oxo-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pentan-2-yl]urea

[(2R)-1-oxo-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pentan-2-yl]urea

Cat. No.: B6973031
M. Wt: 308.38 g/mol
InChI Key: GFLFAOACNBKANW-GFCCVEGCSA-N
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Description

[(2R)-1-oxo-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pentan-2-yl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a triazole moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-oxo-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pentan-2-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Triazole Moiety: The triazole group is introduced via a click chemistry reaction, which is known for its efficiency and selectivity.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage through a reaction between an isocyanate and an amine group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-oxo-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pentan-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

[(2R)-1-oxo-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pentan-2-yl]urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R)-1-oxo-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pentan-2-yl]urea involves its interaction with specific molecular targets. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • [(2R)-1-oxo-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]butan-2-yl]urea
  • [(2R)-1-oxo-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]hexan-2-yl]urea

Uniqueness

[(2R)-1-oxo-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pentan-2-yl]urea is unique due to its specific combination of functional groups and the resulting chemical and biological properties

Properties

IUPAC Name

[(2R)-1-oxo-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pentan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O2/c1-2-3-12(18-14(15)22)13(21)19-6-4-11(5-7-19)8-20-10-16-9-17-20/h9-12H,2-8H2,1H3,(H3,15,18,22)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLFAOACNBKANW-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N1CCC(CC1)CN2C=NC=N2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)N1CCC(CC1)CN2C=NC=N2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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